Tert-butyl 2-acetamidoethylcarbamate
Overview
Description
Tert-butyl 2-acetamidoethylcarbamate is a chemical compound with the molecular formula C9H18N2O3 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 202.25 .
Scientific Research Applications
Chemosensory Materials
Tert-butyl moieties in carbazole derivatives, such as TCBT, play a crucial role in the formation of organogels that can emit strong blue light. These materials are used as fluorescent sensory materials to detect acid vapors, demonstrating the importance of tert-butyl carbamate structures in developing chemosensory applications (Sun et al., 2015).
Organic Synthesis
Tert-butyl carbamates serve as intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and are used as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are valuable building blocks in organic synthesis, showing the utility of tert-butyl carbamate groups in synthesizing complex molecules (Guinchard et al., 2005).
Deprotection in Organic Chemistry
Aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method is mild and offers good selectivity, preserving the stereochemical integrity of substrates, which is critical for the synthesis of complex molecules in pharmaceuticals and materials science (Li et al., 2006).
Electrochemical Energy Storage
Poly(3,6-dithienylcarbazole) derivatives, incorporating tert-butyl groups, have been designed and synthesized as redox-active materials for high-performance electrochemical energy storage applications. These materials are used in flexible solid-state pseudocapacitors, demonstrating the potential of tert-butyl carbamate derivatives in advanced energy storage technologies (Yigit & Güllü, 2017).
Future Directions
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-acetamidoethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound inhibits acetylcholinesterase, leading to an increase in acetylcholine levels. This interaction is crucial in studying the effects of acetylcholine on various physiological processes .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Furthermore, this compound can activate or inhibit other enzymes, depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the excessive accumulation of acetylcholine and the subsequent overstimulation of cholinergic receptors .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can bind to plasma proteins, affecting its distribution in the bloodstream. Additionally, this compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Properties
IUPAC Name |
tert-butyl N-(2-acetamidoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-7(12)10-5-6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEKFKYLFJVYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578782 | |
Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207129-09-7 | |
Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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